
6-Hydroxy-1h-indole-2-carboxylic acid
Overview
Description
6-Hydroxy-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole carboxylic acids. Indoles are heterocyclic compounds with a wide range of biological and pharmacological activities. The hydroxyindole carboxylic acids, in particular, have garnered interest due to their significance in biology and medicine, as well as their potential applications in organic electronics and bioelectronics .
Synthesis Analysis
The synthesis of 6-hydroxy indoles has been achieved through various methods. One efficient catalyst-free synthesis involves the condensation of carboxymethyl cyclohexadienones and primary amines. This process utilizes an aza-Michael addition followed by rearomatization to yield the desired hydroxy indoles . Another approach for synthesizing indole carboxylic acids, including the 6-hydroxy variant, starts from 2-bromoaniline derivatives, demonstrating the versatility in synthetic strategies for these compounds .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction and infrared spectroscopy. These studies reveal how intermolecular hydrogen bonding plays a crucial role in the self-assembly and molecular configurations of these compounds . The self-assembly of indole derivatives, such as DHICA, on surfaces like Au(111) has been investigated to understand the polymorphism and interactions that govern the formation of two-dimensional patterns .
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions. For instance, the hydroxyl groups in DHICA are susceptible to redox reactions, which can lead to molecular rearrangement upon exposure to oxidizing agents like O2 . The reactivity of these compounds can be influenced by their self-assembled molecular networks, which can guide selective oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-hydroxy indoles are influenced by their functional groups and molecular interactions. The presence of hydroxyl and carboxylic acid groups allows for the formation of hydrogen bonds, which can affect their solubility, melting points, and reactivity. The susceptibility of these molecules to oxidation and their ability to form various self-assembled structures are also notable properties that can be leveraged in material science and pharmaceutical applications .
Scientific Research Applications
Synthesis and Chemical Properties
6-Hydroxy-1H-indole-2-carboxylic acid and its derivatives have been the subject of various studies focusing on their synthesis and chemical properties. Marchelli, Hutzinger, and Heacock (1969) developed a procedure for the synthesis of hydroxyindole-3-carboxylic acids, which are important in biology and medicine, from benzyloxyindoles (Marchelli, Hutzinger, & Heacock, 1969). Similarly, Sharma et al. (2020) described a strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting its importance as a scaffold of the anti-inflammatory compound Herdmanine D (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Biological and Pharmacological Activity
Indole-2-carboxylic acid derivatives have been explored for their therapeutic applications. Raju et al. (2015) synthesized a series of these derivatives and evaluated their antibacterial and antifungal activities, comparing them with standard drugs like Ampicillin and Nystatin (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015). In a study by Ivashchenko et al. (2014), substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized and tested for their antiviral activities against viruses like HCV and influenza (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, Okun, Ivashchenko, & Ivanenkov, 2014).
Chemical Analysis and Industrial Applications
Research has also been directed towards the large-scale synthesis and analysis of indole derivatives. Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, showcasing the feasibility of large-scale production for such compounds (Huang, Zhang, Zhang, & Wang, 2010). In another study, Furuya and Kino (2010) explored the regioselective oxidation of indole- and quinolinecarboxylic acids by cytochrome P450 CYP199A2, demonstrating the potential of this enzyme in the biocatalysis of aromatic carboxylic acids (Furuya & Kino, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
6-Hydroxy-1h-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets and cause changes in the biological system . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are often involved in various biochemical pathways. For instance, they can be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Result of Action
The molecular and cellular effects of 6-Hydroxy-1h-indole-2-carboxylic acid’s action can vary depending on its targets and the biological system in which it is acting. For instance, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication or other aspects of the viral life cycle .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-1h-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, it has been suggested that this compound is stable under normal conditions but may decompose under light . Therefore, the storage and handling conditions of this compound can significantly impact its effectiveness.
properties
IUPAC Name |
6-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFFOMJRAXIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625139 | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1h-indole-2-carboxylic acid | |
CAS RN |
40047-23-2 | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40047-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40047-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

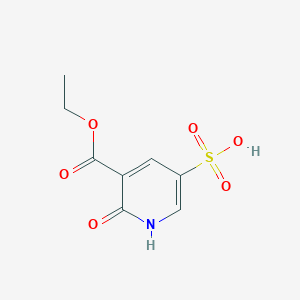
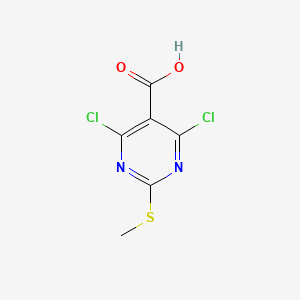
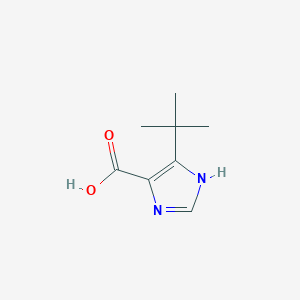
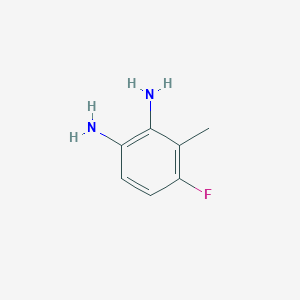
![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
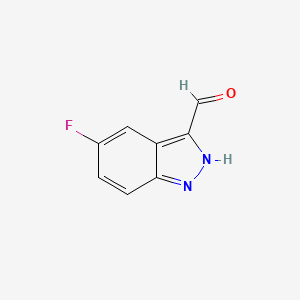
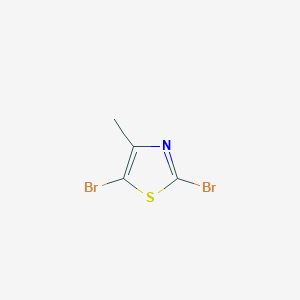
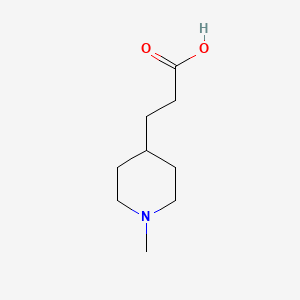
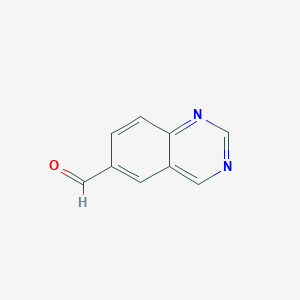
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)



